
(+)-gamma-Cadinene
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Overview
Description
(+)-gamma-cadinene is a member of the cadinene family of sesquiterpenes in which the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon (the 1S,4aR,8aR enantiomer). It is a cadinene and a member of octahydronaphthalenes. It is an enantiomer of a (-)-gamma-cadinene.
Gamma-Cadinene, also known as D-g-cadinene or epi-muurolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Gamma-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cadinene has been primarily detected in saliva. Within the cell, Gamma-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Cadinene is a wood tasting compound that can be found in a number of food items such as allspice, lemon balm, pepper (spice), and hyssop. This makes Gamma-cadinene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that (+)-gamma-Cadinene exhibits significant antimicrobial properties against various pathogens.
- Bacterial Activity : A study published in BMC Complementary and Alternative Medicine revealed that gamma-cadinene isolated from Xylopia sericea showed strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Another investigation reported antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects. A study highlighted its ability to suppress the production of inflammatory mediators when isolated from Chromolaena odorata, suggesting its potential for therapeutic applications in inflammatory diseases .
Insecticidal Properties
The compound has also been studied for its insecticidal properties, particularly against mosquitoes.
- A study published in the Journal of Agricultural and Food Chemistry found that gamma-cadinene from Piper aduncum exhibited repellent activity against Aedes aegypti, which could be beneficial in developing natural insect repellents .
Data Table: Summary of Applications
Application Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus, E. coli, and Candida albicans | |
Anti-inflammatory | Suppresses inflammatory mediators | |
Insecticidal | Repellent activity against Aedes aegypti |
Case Study 1: Antimicrobial Efficacy
A detailed examination of the antimicrobial properties of gamma-cadinene isolated from Xylopia sericea demonstrated significant inhibition zones against tested bacterial strains. The study utilized agar diffusion methods to quantify antibacterial activity, revealing potential for development into a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on gamma-cadinene from Chromolaena odorata employed in vitro assays to assess its impact on cytokine production. The findings indicated a marked reduction in pro-inflammatory cytokines, supporting the hypothesis that gamma-cadinene may serve as a therapeutic agent in inflammatory conditions.
Case Study 3: Insect Repellency
An experimental setup assessed the efficacy of gamma-cadinene as an insect repellent against Aedes aegypti. The study involved field trials where treated surfaces with gamma-cadinene showed reduced mosquito landings compared to untreated controls, suggesting practical applications in vector control strategies.
Properties
CAS No. |
483-74-9 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m0/s1 |
InChI Key |
WRHGORWNJGOVQY-KKUMJFAQSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(=C)CC[C@H]2C(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Key on ui other cas no. |
483-74-9 |
physical_description |
Liquid |
Synonyms |
gamma-cadinene gamma-cadinene, (+)-gamma(1)-isomer gamma-cadinene, (+)-isomer gamma-cadinene, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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